molecular formula C16H13FN2OS2 B2557148 3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886911-55-3

3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2557148
CAS RN: 886911-55-3
M. Wt: 332.41
InChI Key: QBCFIHWONCZGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Scientific Research Applications

Fluorescence Applications

A study involving benzothiazole derivatives highlighted their potential as fluorescent sensors. These compounds, including those related to the structure of interest, have been investigated for their solvatochromic behaviors and emission properties in various solvents, demonstrating large Stokes shifts and the capability of detecting specific analytes due to significant absorption and emission spectral changes upon coordination (G. Suman et al., 2019).

Antimicrobial Activity

Research on substituted 2-aminobenzothiazoles derivatives, which are structurally similar to the compound , has shown promising antimicrobial activity. These studies provide insights into the structure-activity relationship (SAR), showcasing the potential of benzothiazole compounds in combating antimicrobial resistance. The antimicrobial effectiveness was further supported by in-silico molecular docking studies (D. G. Anuse et al., 2019).

Anticancer Properties

Another research focus is on benzothiazole acylhydrazones as anticancer agents. Benzothiazole derivatives have been extensively studied for their antitumor properties, with various substitutions on the benzothiazole scaffold modulating this activity. The synthesized compounds have shown probable anticancer activity against multiple cancer cell lines, indicating the therapeutic potential of benzothiazole-based compounds in oncology (Derya Osmaniye et al., 2018).

properties

IUPAC Name

3-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-2-21-12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCFIHWONCZGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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